

Ciwujianoside B (CAS No. 114902-16-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *ciwujianoside B*

Cat. No.: *B15583019*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside B, also known as Yemuoside YM10, is a complex triterpenoid saponin isolated from plants of the *Acanthopanax* genus, notably *Acanthopanax senticosus* (Siberian ginseng). With the Chemical Abstracts Service (CAS) number 114902-16-8, this natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical and physical properties, biological effects, and mechanisms of action of **Ciwujianoside B**, supported by experimental data and detailed protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.

Chemical and Physical Properties

Ciwujianoside B is a high-molecular-weight glycoside with a complex chemical structure. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	114902-16-8	[1][2]
Synonyms	Yemuoside YM10, Acanthopanax senticosides B	[1][2]
Molecular Formula	C ₅₈ H ₉₂ O ₂₅	[1][3]
Molecular Weight	1189.34 g/mol	[2]
Appearance	White to off-white solid/powder	[2]
Solubility	Sparingly soluble in acetonitrile, DMSO, and water (1-10 mg/mL). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[1][2]
Purity	≥98%	[1]

Biological Activities and Quantitative Data

Ciwujianoside B exhibits a range of biological activities, including radioprotective, neuroprotective (memory-enhancing), and enzymatic inhibitory effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: In Vitro Biological Activities

Activity	Assay	Target	Result (IC ₅₀)	Reference
α-Glucosidase Inhibition	Cell-free enzymatic assay	α-Glucosidase	0.74 μM	[1]
Peroxynitrite Radical Scavenging	Cell-free radical scavenging assay	Peroxynitrite Radicals	34.8 μM	[1]

Table 2: In Vivo Biological Activities

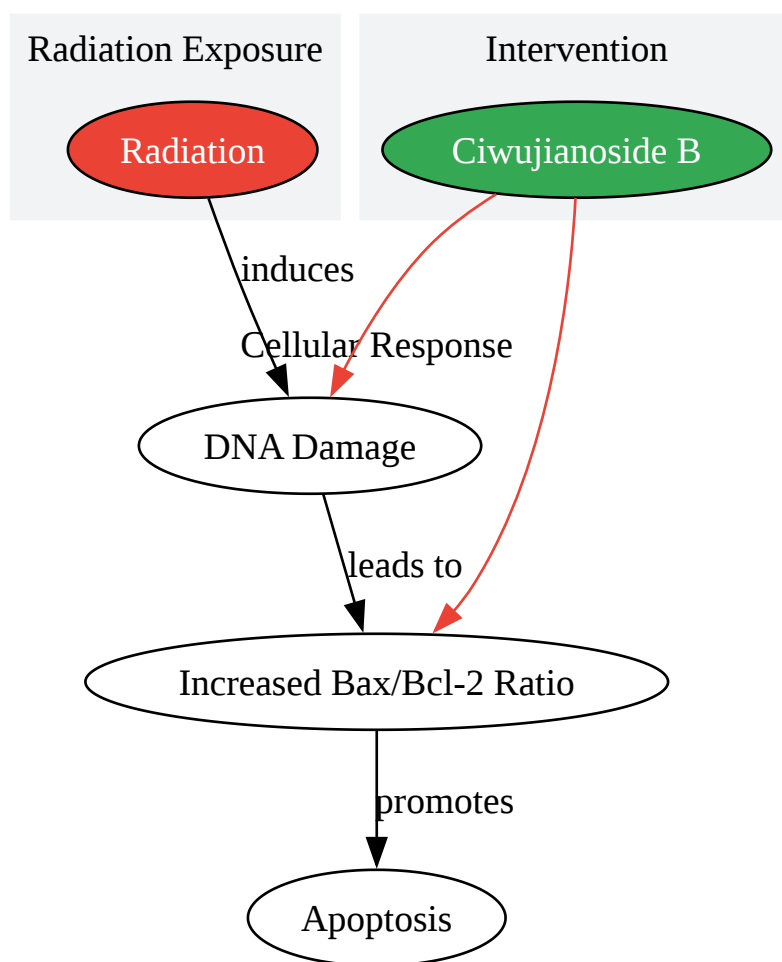
Activity	Animal Model	Dosage	Key Findings	Reference
Radioprotective	Irradiated Mice	40 mg/kg	Increased survival and reversed radiation-induced decreases in peripheral blood leukocytes.	[1]
Memory Enhancement	Mice	0.5 mg/kg	Improved memory in the novel object recognition test.	[1]

Mechanisms of Action

The diverse biological effects of **Ciwujianoside B** are attributed to its ability to modulate specific cellular and molecular pathways.

Radioprotective Effects

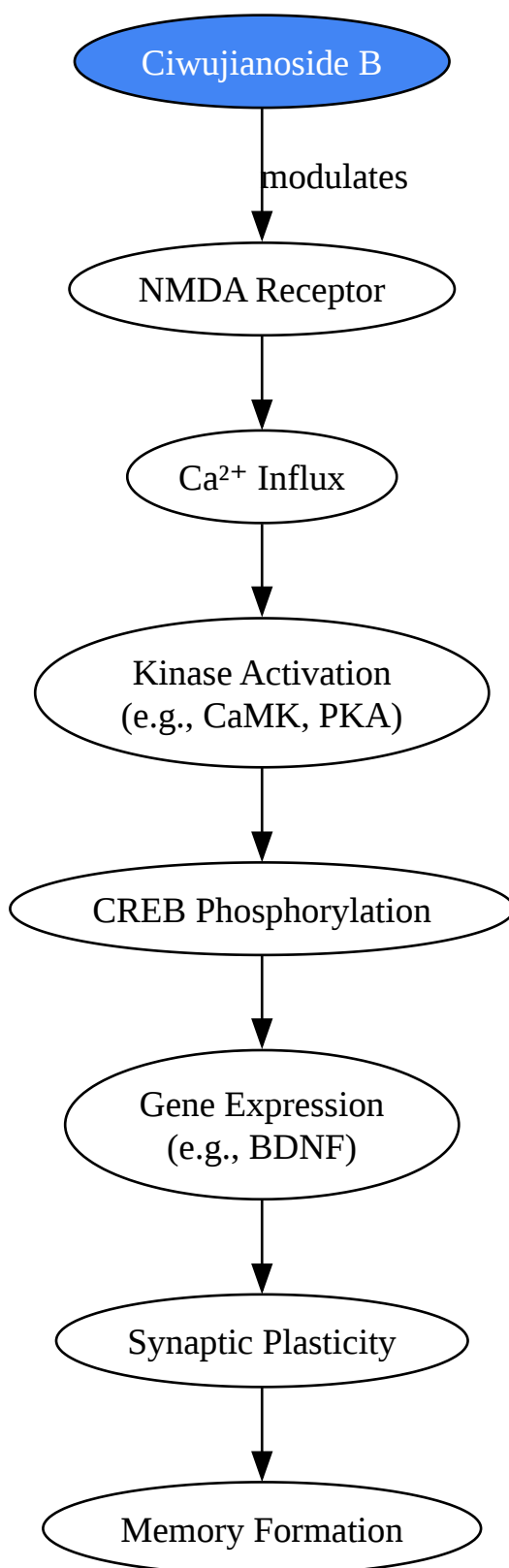
Ciwujianoside B has demonstrated significant radioprotective effects on the hematopoietic system in mice. Its mechanism of action involves the regulation of the cell cycle and apoptosis in bone marrow cells exposed to radiation. Specifically, it has been shown to down-regulate the pro-apoptotic Bax protein and up-regulate the anti-apoptotic Bcl-2 protein, thereby reducing the Bax/Bcl-2 ratio and protecting cells from radiation-induced DNA damage.[1]



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Neuroprotective and Memory-Enhancing Effects

While the precise signaling pathways for the memory-enhancing effects of **Ciwujianoside B** are still under investigation, evidence from related compounds and the general pharmacology of saponins suggests potential involvement of the CREB (cAMP response element-binding protein) and NMDA (N-methyl-D-aspartate) receptor signaling pathways. These pathways are crucial for synaptic plasticity and memory formation. It is hypothesized that **Ciwujianoside B** may modulate these pathways to improve cognitive function.



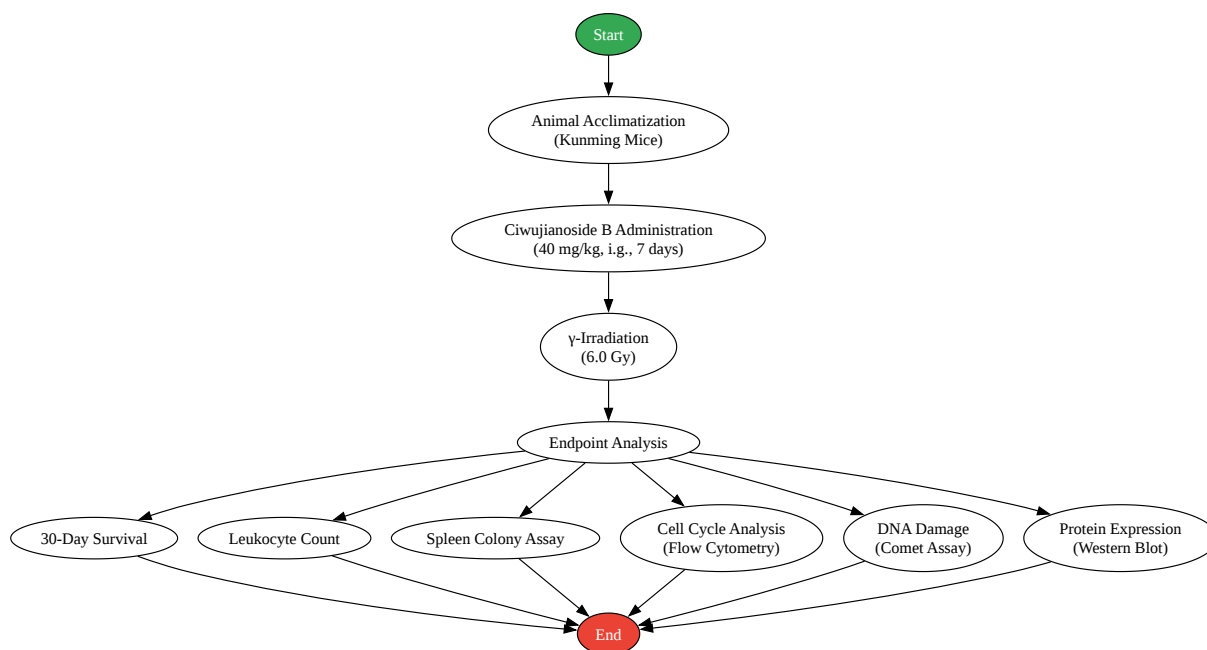
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Radioprotective Effects in Mice

- Animal Model: Kunming mice.
- Treatment: **Ciwujianoside B** (40 mg/kg) administered intragastrically daily for 7 days prior to irradiation.
- Irradiation: Mice exposed to a single dose of 6.0 Gy γ -radiation.
- Survival Analysis: Survival of mice monitored daily for 30 days post-irradiation.
- Hematological Analysis: Peripheral blood leukocytes counted at various time points post-irradiation.
- Spleen Colony-Forming Assay: Endogenous spleen colonies counted 9 days post-irradiation to assess hematopoietic stem cell survival.
- Bone Marrow Cell Cycle Analysis: Bone marrow cells collected 24 hours post-irradiation, stained with propidium iodide, and analyzed by flow cytometry.
- DNA Damage Assessment (Comet Assay): Lymphocytes isolated and subjected to the comet assay to detect DNA fragmentation.
- Western Blot Analysis: Bone marrow cells lysed and protein expression of Bax and Bcl-2 determined by Western blotting.



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α-Glucosidase Inhibition Assay (General Protocol)

- Enzyme and Substrate: α -glucosidase from *Saccharomyces cerevisiae* and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.
- Procedure:
 - Prepare solutions of α -glucosidase, pNPG, and various concentrations of **Ciwujianoside B** in a suitable buffer (e.g., phosphate buffer, pH 6.8).
 - In a 96-well plate, add the α -glucosidase solution to wells containing different concentrations of **Ciwujianoside B** or a control vehicle.
 - Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).
 - Initiate the reaction by adding the pNPG substrate to each well.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
 - Stop the reaction by adding a stopping solution (e.g., Na₂CO₃).
 - Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
- Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Peroxynitrite Scavenging Assay (General Protocol)

- Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., dihydrorhodamine 123) by peroxynitrite.
- Procedure:
 - Prepare a solution of the fluorescent probe, a peroxynitrite donor (e.g., SIN-1), and various concentrations of **Ciwujianoside B** in a suitable buffer.

- In a 96-well plate, mix the fluorescent probe with different concentrations of **Ciwujianoside B** or a control vehicle.
- Initiate the reaction by adding the peroxynitrite donor.
- Incubate the plate at room temperature, protected from light, for a specific duration.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Calculation: The percentage of scavenging activity is calculated based on the reduction in fluorescence in the presence of the test compound compared to the control. The IC₅₀ value is then determined.

Novel Object Recognition Test (General Protocol)

- Apparatus: An open-field arena.
- Procedure:
 - Habituation: Allow the mouse to explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate.
 - Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a specific duration (e.g., 10 minutes).
 - Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena again.
- Data Analysis: Record the time the mouse spends exploring each object. A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion

Ciwujianoside B is a promising natural product with a multifaceted pharmacological profile. Its demonstrated radioprotective and memory-enhancing effects, coupled with its enzymatic inhibitory properties, highlight its potential for therapeutic applications. The mechanisms

underlying these activities, particularly the modulation of apoptosis and key signaling pathways in the brain, provide a solid foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the pharmacological properties and therapeutic potential of this intriguing saponin. Future studies should focus on elucidating the precise molecular targets and signaling cascades modulated by **Ciwujianoside B** to fully unlock its therapeutic promise.

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